Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate
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Overview
Description
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the Castagnoli–Cushman reaction, which is used to create the quinoline scaffold . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate can be compared with other quinoline derivatives, such as:
3,4-Dihydroisoquinolin-1(2H)-one: Known for its antioomycete activity.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Exhibits cytotoxic activities against cancer cell lines.
8-Methoxy-3,4-dihydro-1H-quinolin-2-one: Also shows biological activities. These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
methyl 6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H18N2O2/c1-12-10-16(18-11-14(12)17(20)21-2)19-9-5-7-13-6-3-4-8-15(13)19/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
InChI Key |
JMNUUOJRTYRUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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